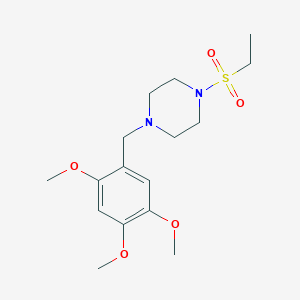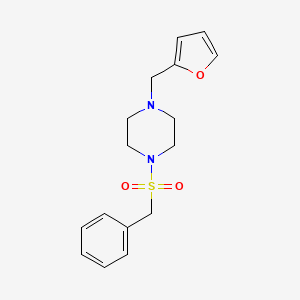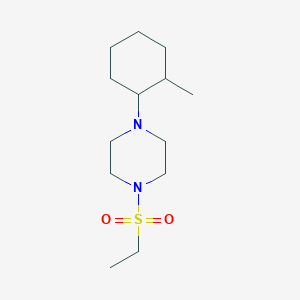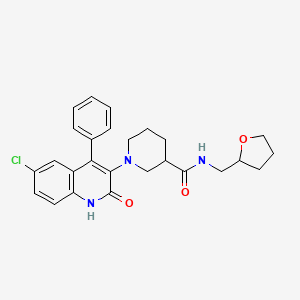![molecular formula C27H29N3O2 B10881772 1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10881772.png)
1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE is a complex organic compound that features a carbazole moiety, a piperazine ring, and a phenoxy group
Preparation Methods
The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE typically involves multiple steps:
Synthesis of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Formation of 9-ethyl-9H-carbazol-3-carbaldehyde: 9-ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Synthesis of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is then reacted with piperazine and phenoxyacetyl chloride under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE undergoes various chemical reactions:
Oxidation: The carbazole moiety can be oxidized using agents like manganese dioxide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Photopolymerization: The compound can act as a photoinitiator for radical photo-polymerization of ethylenically unsaturated compounds.
Scientific Research Applications
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiproliferative and cytotoxic activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its high charge carrier mobility and photochemical stability.
Organic Electronics: Its electroluminescent properties make it useful in various electronic applications.
Mechanism of Action
The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with cellular proteins and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to antiproliferative effects.
Comparison with Similar Compounds
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can be compared with other carbazole derivatives:
9-ethyl-9H-carbazole: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
2-(9H-Carbazol-9-yl)ethyl acrylate: This derivative is used in organic electronics and shares the carbazole moiety.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds have applications in medicinal chemistry and materials science.
The uniqueness of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE lies in its combination of a carbazole moiety with a piperazine ring and a phenoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C27H29N3O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C27H29N3O2/c1-2-30-25-11-7-6-10-23(25)24-18-21(12-13-26(24)30)19-28-14-16-29(17-15-28)27(31)20-32-22-8-4-3-5-9-22/h3-13,18H,2,14-17,19-20H2,1H3 |
InChI Key |
MLMYQKCXZDBEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Benzylpiperidin-1-yl)[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10881703.png)
![7-benzyl-2-(2-bromophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881714.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10881716.png)

![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)
![2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine](/img/structure/B10881744.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881753.png)
![7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881761.png)
![(4E)-5-methyl-4-[(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881765.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881769.png)
